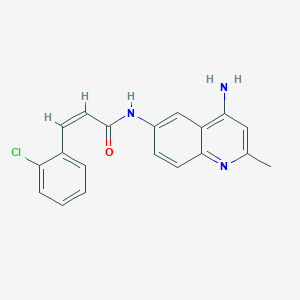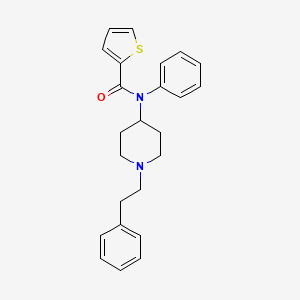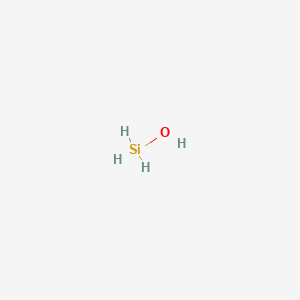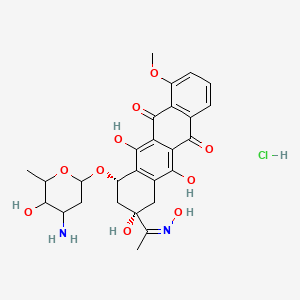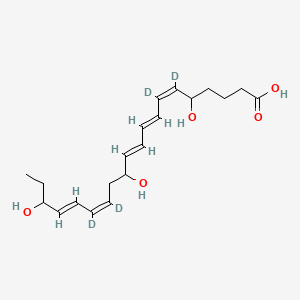
Zilpaterol-D7-protocol with the exact weight
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zilpaterol-D7 is a deuterated form of zilpaterol, a β-adrenergic receptor agonist. It is primarily used as an internal standard for the quantification of zilpaterol by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Zilpaterol itself is known for its use in the livestock industry to promote muscle growth and improve feed efficiency in cattle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zilpaterol-D7 involves the incorporation of deuterium atoms into the zilpaterol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. common methods include the use of deuterated reagents and solvents to facilitate the incorporation of deuterium .
Industrial Production Methods
Industrial production of Zilpaterol-D7 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Zilpaterol-D7, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Zilpaterol can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert zilpaterol to its reduced forms.
Substitution: Substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of zilpaterol can yield oxides, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Zilpaterol-D7 is widely used in scientific research for various applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of zilpaterol in various samples.
Biology: Employed in studies investigating the metabolic pathways and effects of zilpaterol in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of zilpaterol.
Industry: Applied in the livestock industry to monitor the levels of zilpaterol in animal tissues and ensure compliance with regulatory standards
Mechanism of Action
Zilpaterol-D7, like zilpaterol, acts as a β-adrenergic receptor agonist. It activates protein kinase A, which in turn increases protein synthesis in skeletal muscle fibers and reduces lipogenesis while increasing lipolysis in adipose tissues. This results in increased muscle mass and reduced fat deposition in livestock .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Zilpaterol-D7 include other β-adrenergic agonists such as:
Clenbuterol: Another β-adrenergic agonist used for similar purposes in livestock.
Ractopamine: A β-adrenergic agonist used to promote leanness in livestock.
Uniqueness
Zilpaterol-D7 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical purposes. The incorporation of deuterium atoms provides distinct mass spectrometric properties, allowing for accurate quantification of zilpaterol in complex biological matrices .
Properties
Molecular Formula |
C14H19N3O2 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
(9R,10S)-9-hydroxy-10-(propan-2-ylamino)-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |
InChI |
InChI=1S/C14H19N3O2/c1-8(2)15-11-6-7-17-12-9(13(11)18)4-3-5-10(12)16-14(17)19/h3-5,8,11,13,15,18H,6-7H2,1-2H3,(H,16,19)/t11-,13+/m0/s1 |
InChI Key |
ZSTCZWJCLIRCOJ-WCQYABFASA-N |
Isomeric SMILES |
CC(C)N[C@H]1CCN2C3=C([C@H]1O)C=CC=C3NC2=O |
Canonical SMILES |
CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


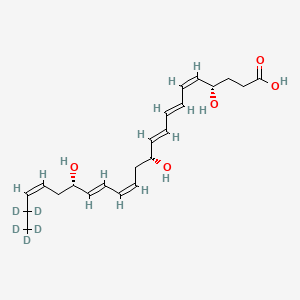
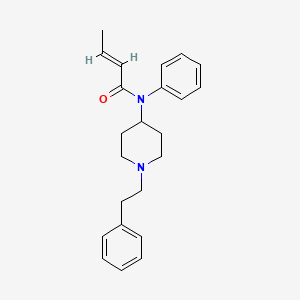

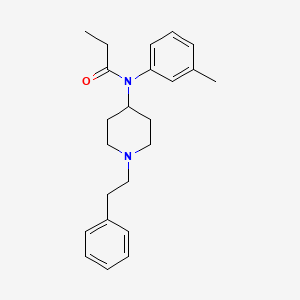
![(R)-[(2S,4R,5S)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B10779067.png)
![(+/-)-trans-4,5,6,7-Tetrahydro-7-hydroxy-6-(isopropylamino-d7)imidazo[4,5,1-jk][1]benzazepin-2(1H)-one](/img/structure/B10779072.png)
![(2S,5S)-5-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-6-(benzylamino)-N-[2-(4-methoxyphenyl)ethyl]-2-[[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]hexanamide](/img/structure/B10779079.png)
